2,4-Diiodo-5-methylpyridine
Description
2,4-Diiodo-5-methylpyridine is a halogenated pyridine derivative characterized by two iodine atoms at the 2- and 4-positions and a methyl group at the 5-position of the pyridine ring. This compound is of interest in synthetic chemistry due to the reactivity of iodine substituents, which serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The methyl group at the 5-position introduces steric and electronic effects, modulating the compound’s solubility and reactivity.
Properties
Molecular Formula |
C6H5I2N |
|---|---|
Molecular Weight |
344.92 g/mol |
IUPAC Name |
2,4-diiodo-5-methylpyridine |
InChI |
InChI=1S/C6H5I2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |
InChI Key |
KUZPYYZSCQBTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methylpyridine typically involves the iodination of 5-methylpyridine. One common method includes the use of iodine and an oxidizing agent such as periodic acid (HIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is carried out in water at moderate temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production methods for 2,4-Diiodo-5-methylpyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield a variety of aryl-substituted pyridine derivatives .
Scientific Research Applications
2,4-Diiodo-5-methylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Halogen Position and Reactivity: The diiodo substitution in 2,4-Diiodo-5-methylpyridine enables sequential functionalization, unlike mono-halogenated analogues (e.g., 2-Chloro-5-iodo-4-methylpyridine), which may undergo single substitution .
- Electronic Effects : Methoxy (OCH₃) and amine (NH₂) groups in analogues (e.g., ) increase electron density on the pyridine ring, contrasting with the electron-withdrawing nature of iodine.
2.2 Physical and Chemical Properties
- Melting Points : Iodo-substituted pyridines generally exhibit higher melting points due to increased molecular weight and polarizability. For example, compounds in with nitro or bromo substituents show melting points of 268–287°C . 2,4-Diiodo-5-methylpyridine likely exceeds this range.
- Solubility : Bulky iodine atoms reduce solubility in polar solvents compared to methyl- or methoxy-substituted pyridines (e.g., 3-Iodo-2-methoxy-5-methylpyridine ).
- Reactivity : Iodine’s superior leaving-group ability makes 2,4-Diiodo-5-methylpyridine more reactive in metal-catalyzed couplings than chloro- or methyl-substituted analogues .
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